molecular formula C10H11N3O2 B1144139 Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 1258070-65-3

Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B1144139
CAS No.: 1258070-65-3
M. Wt: 205.21324
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identity and Nomenclature

This compound possesses the molecular formula C₁₀H₁₁N₃O₂ and exhibits a molecular weight of 205.21 grams per mole, as confirmed through comprehensive chemical databases and analytical characterization. The compound features a fused heterocyclic ring system composed of a benzene ring fused to an imidazole ring, with specific substituents positioned at defined locations on this bicyclic framework. The Chemical Abstracts Service registry number for this compound is 1258070-65-3, providing a unique identifier for chemical database searches and regulatory documentation.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features. The base name "benzimidazole" indicates the fused ring system, while the positional indicators specify the exact locations of functional groups. The "2-amino" designation refers to an amino group positioned at the 2-position of the imidazole ring, the "1-methyl" indicates a methyl substituent attached to the nitrogen atom at position 1, and the "5-carboxylate" specifies the location of the methyl ester functionality on the benzene portion of the molecule.

The three-dimensional molecular structure exhibits specific conformational characteristics that influence its chemical behavior and potential interactions with other molecules. Computational studies have revealed that the methyl group attached to the nitrogen atom introduces steric considerations that can affect the overall molecular geometry and electronic distribution. The amino group at position 2 provides additional sites for hydrogen bonding and electronic interactions, while the carboxylate ester functionality contributes to the molecule's solubility properties and potential for further chemical transformations.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Chemical Abstracts Service Number 1258070-65-3
InChI Key VDWKHDHTVLIQBH-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CN1C2=C(C=C(C=C2)C(=O)OC)N=C1N

Historical Context in Benzimidazole Chemistry

The development of benzimidazole chemistry traces its origins to fundamental discoveries in the late nineteenth and early twentieth centuries, establishing a foundation that would eventually lead to the synthesis and characterization of complex derivatives such as this compound. The first benzimidazole synthesis was reported by Hoebrecker in 1872, who described the formation of 2,5- and 2,6-dimethylbenzimidazole through ring closure reactions of benzene-1,2-diamine derivatives. This pioneering work established the fundamental synthetic pathways that remain central to benzimidazole chemistry today.

The historical significance of benzimidazole chemistry gained substantial momentum in the 1950s when researchers discovered that 5,6-dimethyl-1-(alpha-D-ribofuranosyl)benzimidazole constituted an integral structural component of vitamin B₁₂. This discovery revolutionized understanding of the biological importance of benzimidazole structures and stimulated extensive research into their chemical properties and potential applications. The recognition that benzimidazole derivatives could serve as stable platforms for drug development led to intensified investigation of their synthesis, structure-activity relationships, and biological activities.

Subsequent decades witnessed remarkable progress in benzimidazole-based drug discovery, with numerous therapeutic agents incorporating benzimidazole scaffolds reaching clinical application. The development of proton pump inhibitors in the 1970s represented a particularly significant milestone, as researchers at Astra Pharmaceuticals began systematic investigations into gastric acid inhibition using benzimidazole-based compounds. These efforts ultimately led to the discovery of several clinically important medications that revolutionized the treatment of acid-related disorders.

The evolution of benzimidazole chemistry has also encompassed significant advances in synthetic methodology and structural characterization. Early synthetic approaches relied primarily on condensation reactions between ortho-phenylenediamine and carboxylic acid derivatives, but modern synthetic strategies have expanded to include microwave-assisted synthesis, green chemistry approaches, and solid-phase synthesis techniques. These methodological advances have facilitated the preparation of increasingly complex benzimidazole derivatives, including positionally substituted compounds such as this compound.

Table 2: Historical Milestones in Benzimidazole Chemistry

Year Discovery/Development Significance Reference
1872 First benzimidazole synthesis by Hoebrecker Established fundamental synthetic pathways
1944 Woolley's hypothesis on purine-like structure Connected benzimidazoles to biological activity
1950s Discovery of benzimidazole in vitamin B₁₂ Revealed biological importance
1970s Development of proton pump inhibitors Clinical therapeutic applications
1981 Introduction of ketoconazole Antifungal therapeutic breakthrough

Positional Isomerism in Benzimidazole Carboxylates

Positional isomerism in benzimidazole carboxylates represents a fundamental aspect of structure-activity relationships that significantly influences molecular properties, biological activities, and chemical behaviors. The benzimidazole scaffold provides multiple positions for substituent attachment, creating opportunities for systematic structural modifications that can dramatically alter compound characteristics. Research has demonstrated that the specific positioning of carboxylate groups on the benzimidazole framework can profoundly impact molecular conformation, electronic distribution, and intermolecular interactions.

Comparative studies of benzimidazole carboxylate isomers have revealed distinct differences in their molecular properties and biological activities. For instance, investigations of symmetric bis-2-(pyridyl)-1H-benzimidazoles have shown that positional variations in pyridine attachment significantly influence DNA binding characteristics. The 2-pyridine derivative exhibited substantially different binding affinities compared to its 3-pyridine and 4-pyridine counterparts, with these differences attributed to conformational rigidity imposed by intramolecular hydrogen bonding patterns.

The structural analysis of this compound reveals specific positional characteristics that distinguish it from related isomers. The 5-position carboxylate placement positions this functional group on the benzene portion of the bicyclic system, contrasting with alternative positioning possibilities such as the 4-position, 6-position, or 7-position. Each positional variant exhibits unique electronic and steric environments that influence molecular reactivity and potential biological interactions.

Recent research on benzimidazole-branched isomeric compounds has provided detailed insights into how positional variations affect molecular behavior. Studies of dyes containing benzimidazole cores with different substitution patterns have demonstrated that donor-acceptor axis alignment significantly influences electronic properties and molecular polarization. The arrangement of substituents in T-shaped molecular configurations versus linear arrangements produces measurably different dipole moments and frontier molecular orbital distributions.

Table 3: Positional Isomers of Amino-Methyl-Benzimidazole Carboxylates

Compound Position Molecular Formula Chemical Abstracts Service Number Molecular Weight Reference
5-Carboxylate C₁₀H₁₁N₃O₂ 1258070-65-3 205.21 g/mol
6-Carboxylate C₁₀H₁₁N₃O₂ 1781148-96-6 205.21 g/mol
7-Carboxylate C₉H₉N₃O₂ 945024-80-6 191.19 g/mol
4-Carboxylate C₁₀H₁₁N₃O₂ 1132639-25-8 205.21 g/mol

The investigation of positional isomerism in benzimidazole carboxylates has revealed important principles governing molecular design and optimization. Electronic effects resulting from different substitution patterns can significantly influence reactivity patterns, with electron-withdrawing and electron-donating groups exhibiting position-dependent effects on the overall electronic distribution of the molecule. Steric considerations also play crucial roles, particularly when bulky substituents are introduced at positions that may interfere with molecular planarity or intermolecular interactions.

Properties

IUPAC Name

methyl 2-amino-1-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13-8-4-3-6(9(14)15-2)5-7(8)12-10(13)11/h3-5H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWKHDHTVLIQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258070-65-3
Record name methyl 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Diamine Precursors with Carbonyl Sources

The benzimidazole core is typically constructed via acid-catalyzed cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents. For Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate, this involves methyl 3,4-diaminobenzoate as the starting material. Reaction with formic acid (HCOOH) under reflux conditions facilitates cyclization, yielding methyl 1H-benzo[d]imidazole-5-carboxylate. In a modified protocol adapted from tubulin polymerization inhibitor synthesis (PMC4815073), Na₂S₂O₅ in N,N-dimethylacetamide (DMAc) at 100°C for 8 hours achieves cyclization with 72% efficiency . This method avoids harsh acids and enables precise control over ring formation.

Critical Parameters

  • Solvent : Polar aprotic solvents like DMAc enhance reaction kinetics by stabilizing intermediates.

  • Temperature : Elevated temperatures (80–100°C) accelerate cyclization but require careful monitoring to prevent decomposition.

  • Catalyst : Na₂S₂O₅ acts as a mild oxidizing agent, promoting dehydrogenation during ring closure .

N-Methylation via Alkylation of Benzimidazole Intermediates

Introducing the methyl group at position 1 necessitates alkylation of the benzimidazole’s NH group. Post-cyclization, methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C selectively alkylates the nitrogen, as demonstrated in patent WO2015005615A1 . This method achieves >85% conversion, with excess CH₃I (1.5 equivalents) ensuring complete methylation.

Optimization Insights

  • Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by maintaining a pH conducive to nucleophilic substitution.

  • Solvent Effects : DMF’s high polarity facilitates dissolution of intermediates, reducing side reactions .

  • Workup : Sequential washes with water and ethyl acetate remove unreacted CH₃I and salts, yielding >95% purity after recrystallization.

Installation of the Amino Group via Nitro Reduction

The amino group at position 2 is introduced through nitration followed by reduction. Methyl 3-nitro-4-aminobenzoate undergoes cyclization with formic acid to form methyl 2-nitro-1H-benzo[d]imidazole-5-carboxylate. Catalytic hydrogenation (H₂/Pd-C, 1 atm) in ethanol reduces the nitro group to amino with 89% yield . Alternative reductants like SnCl₂ in HCl achieve comparable efficiency but require stringent pH control to prevent ester hydrolysis.

Comparative Reduction Methods

MethodConditionsYield (%)Purity (%)
H₂/Pd-CEtOH, 25°C, 12 h8998
SnCl₂/HCl0.1 M HCl, 60°C, 6 h8592
Na₂S₂O₄H₂O/EtOH, 70°C, 4 h7890

Integrated Synthetic Route and Scalability

A consolidated pathway combines these steps:

  • Cyclization : Methyl 3,4-diaminobenzoate + HCOOH → methyl 1H-benzo[d]imidazole-5-carboxylate.

  • Nitration : HNO₃/H₂SO₄ at 0°C → methyl 2-nitro-1H-benzo[d]imidazole-5-carboxylate.

  • Reduction : H₂/Pd-C → methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate.

  • Alkylation : CH₃I/K₂CO₃ → target compound.

Process Intensification

  • Microwave Assistance : Cyclization under microwave irradiation (80°C, 45 minutes) reduces reaction time by 40%.

  • Continuous Flow Systems : Tubular reactors enhance heat transfer during nitration, minimizing byproducts .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate has shown potential as a lead compound in drug development, particularly for anticancer and antimicrobial therapies.

  • Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, in vitro studies demonstrated significant cytotoxic effects against human cervical (HeLa), breast (MCF-7), and lung (A549) cancer cell lines with IC50 values ranging from 10.5 to 15.2 µM . In vivo studies also reported a reduction in tumor volume by approximately 79.7% when administered to mice with breast cancer .
Cell Line IC50 (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)15.2
A549 (lung cancer)12.8
  • Mechanism of Action : The compound appears to inhibit key mitotic proteins, affecting cell cycle progression and leading to increased sensitivity to other chemotherapeutics .

Antimicrobial Properties

The compound has exhibited notable antimicrobial activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli25
Staphylococcus aureus15
Pseudomonas aeruginosa30

These findings indicate that this compound could serve as a precursor for developing new antimicrobial agents targeting resistant bacterial strains.

Biological Assays

The compound is utilized as a probe in biological assays to study enzyme inhibition and cellular signaling pathways. Its ability to modulate enzyme activity can provide insights into biochemical pathways relevant to disease processes.

Case Study 1: Breast Cancer Treatment

In a study published in Oncotarget, this compound was tested on aggressive human breast cancer cells (MDA-MB-231). Results indicated that silencing the survivin gene increased the sensitivity of these cells to the compound, suggesting a potential therapeutic strategy for enhancing the efficacy of existing treatments .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against common pathogens. This study highlighted its potential use in developing new treatments for bacterial infections, particularly in light of rising antibiotic resistance .

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituent differences are summarized in Table 1.

Table 1: Structural Comparison of Selected Benzimidazole Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Activities References
Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate 1-CH₃, 2-NH₂, 5-COOCH₃ 205.2 (calc.) Hypothesized antitumor*
MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) 2-(5-Fluoro-2-hydroxyphenyl), 5-COOCH₃ 316.3 Antitumor (tubulin inhibition)
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS 131020-36-5) 1-CH₃, 5-COOCH₃ 190.2 Unreported in evidence
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate 1-CH₃, 2-CH₃, 5-COOCH₃ 204.23 Unreported in evidence

Notes:

  • The amino group in the target compound may enhance hydrogen bonding compared to methyl or aryl substituents in analogs.
  • MBIC’s fluorophenyl group is associated with microtubule disruption and ROS-dependent JNK activation in cancer cells .

Antitumor Mechanisms :

  • MBIC: Exhibits potent antitumor activity by inhibiting tubulin polymerization, inducing mitotic blockage (IC₅₀ = 1.2 µM in HeLa cells), and activating ROS/JNK pathways in hepatocellular carcinoma .
  • Fluorinated Derivatives: Compounds with fluorine substituents (e.g., 5-fluoro-2-hydroxyphenyl in MBIC) show enhanced microtubule-targeting efficacy compared to non-fluorinated analogs .
  • Hydroxyl/Amino Groups: Derivatives with hydroxyl or amino groups (e.g., 5-hydroxybenzimidazoles) demonstrate antioxidant activity, with some matching ascorbic acid’s efficacy . The amino group in the target compound may confer dual functionality (antitumor and antioxidant), though this requires validation.

Physicochemical Properties :

  • The methyl ester at position 5 improves lipophilicity, aiding cellular uptake.
Mechanistic Differences and Hypotheses
  • Target Compound vs. Instead, the amino group could facilitate interactions with kinase or DNA repair targets, common in amino-substituted heterocycles.
  • Comparison with Methyl 1,2-dimethyl Analog: The dimethyl analog () lacks hydrogen-bonding capacity at position 2, likely reducing target affinity compared to the amino-substituted derivative .

Biological Activity

Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate (referred to as MBIC) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Compound Overview

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : Approximately 191.19 g/mol
  • Density : About 1.413 g/cm³
  • Structure : The compound features a benzoimidazole core, characterized by a fused benzene and imidazole ring, with a methyl ester group and an amino group at specific positions.

Biological Activity

Research indicates that MBIC exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : MBIC has been studied for its potential to inhibit enzymes involved in various metabolic pathways. This inhibition can lead to therapeutic applications in treating diseases such as cancer and metabolic disorders.
  • Antitumor Activity : Recent studies have highlighted the compound's efficacy against breast cancer cells. For instance, in vitro experiments demonstrated that MBIC significantly reduced the viability of MDA-MB-231 cells, a highly aggressive breast cancer cell line. The compound was shown to induce apoptosis through mitochondrial pathways, confirming its potential as an anticancer agent .
  • Antimicrobial Properties : Preliminary investigations suggest that MBIC may possess antimicrobial activity, although further studies are needed to establish its effectiveness against specific pathogens.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of MBIC on MDA-MB-231 breast cancer cells reported:

  • IC50 Value : 4.4 μM, indicating the concentration required to inhibit cell growth by 50%.
  • Tumor Volume Reduction : In vivo administration of MBIC resulted in a 79.7% reduction in tumor volume after four weeks of treatment compared to untreated controls .

Case Study 2: Enzyme Interaction

Another study explored the interaction of MBIC with specific enzymes:

  • The compound demonstrated binding affinity for enzymes involved in metabolic processes, suggesting its role as a modulator of enzymatic activity.
  • This modulation could be beneficial for therapeutic strategies targeting metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MBIC, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityStructural Features
Methyl benzimidazole-5-carboxylate Moderate anticancer activitySimilar benzimidazole core
2-Aminobenzimidazole Antimicrobial propertiesContains amino group similar to MBIC
N'-Benzylidene derivatives Anti-inflammatory effectsVarying substitutions on the benzene ring

Synthesis and Production Methods

The synthesis of MBIC typically involves:

  • Starting Materials : O-phenylenediamine and methyl chloroformate.
  • Reaction Conditions : Basic conditions using sodium hydroxide or potassium carbonate in solvents such as methanol or ethanol.

These methods allow for variations that can enhance yield and purity, essential for further biological evaluations.

Q & A

Basic: What are the optimized synthetic routes for Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves cyclization of precursors under controlled conditions. A common approach uses microwave-assisted reactions to accelerate cyclization steps, reducing reaction time from hours to minutes. For example, benzimidazole derivatives are synthesized via nucleophilic substitution and cyclization in tetrahydrofuran (THF) with triethylamine as a base at 70°C under microwave irradiation, yielding ~51% over two steps . Purification via recrystallization or chromatography is critical for high purity (>95%), confirmed by HPLC and NMR .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC : Quantifies purity and detects impurities using reverse-phase columns (C18) with UV detection at 254 nm .
  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and regioselectivity (e.g., methyl and carboxylate groups at positions 1 and 5, respectively) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 256.71 g/mol) and fragmentation patterns .

Advanced: How does this compound induce anti-cancer activity at the molecular level?

Methodological Answer:
The compound disrupts microtubule dynamics by binding to tubulin’s colchicine site, inhibiting polymerization and causing mitotic arrest. In HeLa and hepatocellular carcinoma (HCC) cells, this triggers caspase-3 activation via mitochondrial apoptosis pathways (e.g., Bax/Bcl-2 modulation). Concurrent ROS generation activates JNK signaling, amplifying pro-apoptotic effects. Dose-response assays (IC50 ~2–5 µM) and live-cell imaging of mitotic blockage validate this mechanism .

Advanced: How do structural modifications (e.g., chloro or thiol substituents) impact biological activity?

Methodological Answer:

  • Chloro Substituents : Enhance tubulin-binding affinity by increasing hydrophobic interactions (e.g., Methyl 6-chloro derivatives show 3-fold higher cytotoxicity than non-halogenated analogs) .
  • Thiol Groups : Improve solubility and redox activity, facilitating ROS generation (e.g., 2-mercapto derivatives exhibit stronger JNK activation) .
  • Amino Groups : Critical for hydrogen bonding with tubulin’s β-subunit, as shown by SAR studies comparing amino vs. nitro derivatives .

Advanced: How can researchers resolve contradictions in tubulin polymerization assay data for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Tubulin Purity : Use >99% pure tubulin (e.g., Cytoskeleton Inc.’s BK011P kit) to avoid nonspecific interactions .
  • Buffer Conditions : Varying pH or GTP concentrations alter polymerization kinetics; standardize to 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA .
  • Control Agents : Compare with paclitaxel (polymerization enhancer) and colchicine (inhibitor) to validate assay sensitivity .

Advanced: What experimental approaches distinguish apoptosis from necrosis in cells treated with this compound?

Methodological Answer:

  • Annexin V/PI Staining : Quantifies early apoptosis (Annexin V+/PI−) vs. necrosis (Annexin V+/PI+) using flow cytometry .
  • Caspase-3 Activation : Western blotting for cleaved caspase-3 confirms apoptotic pathways .
  • Mitochondrial Membrane Potential (ΔΨm) : JC-1 dye detects ΔΨm collapse, a hallmark of intrinsic apoptosis .

Advanced: What in vivo models are suitable for evaluating this compound’s efficacy and toxicity?

Methodological Answer:

  • Xenograft Models : Subcutaneous implantation of HCC or breast cancer cells in nude mice, with tumor volume monitored via caliper measurements. MBIC (a structural analog) showed 60% tumor reduction at 10 mg/kg/day without hepatotoxicity .
  • Pharmacokinetics : LC-MS/MS quantifies plasma half-life (~4–6 hours) and bioavailability (~35%) to optimize dosing .

Advanced: How can solubility challenges be addressed for in vivo administration?

Methodological Answer:

  • Prodrug Design : Ester-to-acid conversion (e.g., methyl carboxylate to carboxylic acid) improves aqueous solubility .
  • Nanoformulation : Encapsulation in PEGylated liposomes enhances bioavailability and reduces off-target effects .

Advanced: What strategies ensure selectivity for cancer cells over normal cells?

Methodological Answer:

  • Comparative Cytotoxicity Assays : Test compound on primary hepatocytes vs. HCC cells; MBIC showed >10-fold selectivity due to cancer cells’ reliance on rapid microtubule dynamics .
  • Cell Cycle Analysis : Normal cells (G0/G1 phase) are less affected than proliferating cancer cells (G2/M arrest) .

Advanced: Can this compound synergize with existing therapies (e.g., kinase inhibitors)?

Methodological Answer:
Yes. In HCC models, co-treatment with sorafenib (a kinase inhibitor) enhanced apoptosis via dual inhibition of microtubules and RAF/MEK/ERK pathways. Synergy is quantified using Chou-Talalay combination indices (CI <1 indicates synergy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.